N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide
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Overview
Description
N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide is a synthetic organic compound characterized by the presence of a tert-butyl group, an oxadiazole ring, and a but-2-ynamide moiety
Preparation Methods
The synthesis of N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized to form the oxadiazole ring.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the But-2-ynamide Moiety: The but-2-ynamide moiety can be synthesized by reacting propargylamine with an appropriate acyl chloride or anhydride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule. Common reagents include halides, amines, and thiols.
Addition: The compound can participate in addition reactions, particularly at the alkyne moiety, with reagents such as hydrogen halides or halogens, forming addition products.
Scientific Research Applications
N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide can be compared with similar compounds such as:
(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanol: This compound shares the oxadiazole ring and tert-butyl group but differs in the presence of a methanol moiety instead of the but-2-ynamide moiety.
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide: This compound contains a similar oxadiazole ring but with different substituents, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-7-8-9(17)15-13(5,6)10-14-11(18-16-10)12(2,3)4/h1-6H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSGLRJXOMZIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)(C)C1=NOC(=N1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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